molecular formula C11H22N2O2 B3108873 (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 1691250-97-1

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3108873
CAS No.: 1691250-97-1
M. Wt: 214.30
InChI Key: OGIPSHDJYIEDKG-RKDXNWHRSA-N
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Description

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1 , 1691250-97-1 ) is a chiral piperidine derivative of high importance in scientific research and development. This compound serves as a versatile synthetic intermediate and chiral building block, particularly in the pharmaceutical industry for the construction of bioactive molecules . Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The structure features a tert-butoxycarbonyl (Boc) protected secondary amine and a primary amine at the 4-position of the piperidine ring, with two defined stereocenters in a relative cis configuration . The primary application of this compound is as a critical precursor in medicinal chemistry. It is employed in the synthesis of more complex molecules, where its stereochemically defined scaffold is valuable for studying interactions with chiral biological targets, such as enzymes and receptors . The Boc-protecting group enhances the compound's stability during synthetic processes and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen atom . While specific mechanistic studies on this exact compound are limited, related piperidine derivatives are investigated for their potential in various therapeutic areas. Research into similar structures has explored their role as integrin inhibitors, where specific chemical features can stabilize integrins in inactive conformations—a key principle in drug design for thrombotic and autoimmune diseases . Furthermore, chiral amino piperidines are fundamental scaffolds in the development of inhibitors for metalloenzymes, such as arginase, which is a target in oncology and immunology . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Researchers can leverage this high-quality building block to advance their projects in drug discovery and chemical biology.

Properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases.

PropertyDetails
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
CAS Number1691250-97-1
Purity≥ 95%

1. Anticancer Potential

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown promising results in various in vitro assays:

  • Cytotoxicity : In a study comparing several piperidine derivatives, this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The mechanism is thought to involve apoptosis induction through enhanced interaction with cellular proteins due to its three-dimensional structure .
  • Mechanism of Action : The structure–activity relationship (SAR) indicates that the presence of the piperidine moiety is crucial for its anticancer activity. The compound's ability to inhibit IKKb, a key player in NF-κB signaling associated with inflammation and cancer progression, suggests it may reduce tumor growth and metastasis .

2. Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's:

  • Cholinesterase Inhibition : It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This dual inhibition can enhance cholinergic transmission, which is beneficial in Alzheimer's disease management .
  • Antioxidant Properties : The antioxidant activity of this compound may contribute to its neuroprotective effects by mitigating oxidative stress, a significant factor in neurodegeneration .

Case Studies and Research Findings

Several research studies have explored the biological activities of similar piperidine derivatives:

  • Study on Piperidine Derivatives : A comprehensive review highlighted various piperidine derivatives' roles in cancer therapy and neuroprotection, emphasizing their structural modifications that enhance biological activity .
  • Dual Inhibitors for Alzheimer’s Disease : Research demonstrated that compounds with piperidine structures could act as dual inhibitors of cholinesterases while also targeting amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name (CAS No.) Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (1691250-97-1) 4-amino, 2-methyl 2R,4R C₁₁H₂₂N₂O₂ 214.30 Chiral intermediate; protease inhibitors
(2R,4S)-rel-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (152491-46-8) 4-hydroxy, 2-methyl 2R,4S C₁₁H₂₁NO₃ 215.29 Potential use in glycosidase inhibitors
(2S,4S)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (790667-99-1) 4-hydroxy, 2-methyl 2S,4S C₁₁H₂₁NO₃ 215.29 Stereospecific catalysis
tert-Butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate (N/A) 4-amino, 2-hydroxymethyl 2S,4S C₁₂H₂₂N₂O₃ 242.32 Enhanced hydrophilicity; drug delivery systems

Key Observations:

Amino vs. Hydroxy Groups: The amino group at the 4-position in the target compound increases basicity and nucleophilicity compared to hydroxy-containing analogues (e.g., CAS 152491-46-8), making it more reactive in amide bond formation or alkylation reactions .

Methyl vs. Hydroxymethyl Substituents : The 2-hydroxymethyl variant (C₁₂H₂₂N₂O₃) exhibits higher hydrophilicity due to the polar hydroxymethyl group, which may improve solubility in aqueous media compared to the 2-methyl derivative .

Stereochemical Impact : The 2R,4R configuration of the target compound distinguishes it from diastereomers like 2R,4S or 2S,4S. Such stereochemical differences can drastically alter binding affinities in enantioselective synthesis or biological targets .

Notes

Safety Precautions : The target compound requires careful handling to avoid skin, eye, or respiratory exposure. Precautionary measures include using gloves (P280) and avoiding inhalation (P261) .

Data Gaps: Limited thermodynamic data (e.g., boiling points) are available for many analogues, highlighting the need for further characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 2
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(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

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